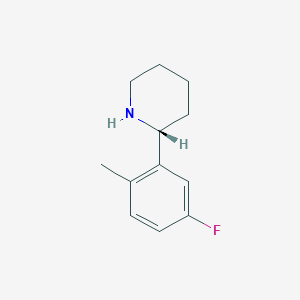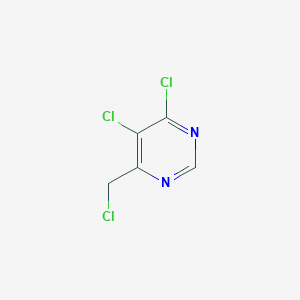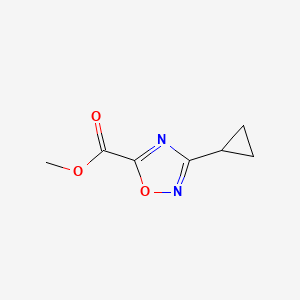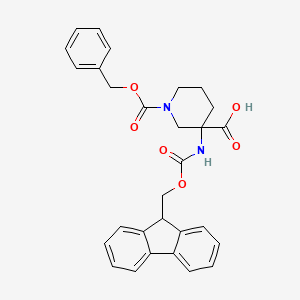
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with fluorenyl and benzyloxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. The key steps in the synthesis may include:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the Amide Bond: The protected piperidine is then reacted with benzyloxycarbonyl chloride to form the amide bond.
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid will depend on its specific application. In general, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-piperidine-3-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the fluorenylmethoxycarbonyl (Fmoc) group.
N-Cbz-piperidine-3-carboxylic acid: Similar in structure but with a benzyloxycarbonyl (Cbz) protecting group instead of the Fmoc group.
Uniqueness
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is unique due to the presence of both Fmoc and Cbz protecting groups, which provide specific reactivity patterns and stability under certain conditions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Propiedades
Fórmula molecular |
C29H28N2O6 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H28N2O6/c32-26(33)29(15-8-16-31(19-29)28(35)37-17-20-9-2-1-3-10-20)30-27(34)36-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,30,34)(H,32,33) |
Clave InChI |
DFIFLWAMFLFGPB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)
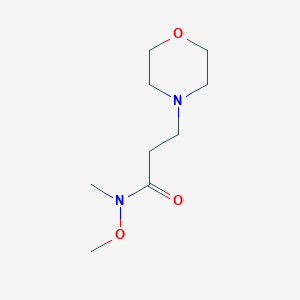
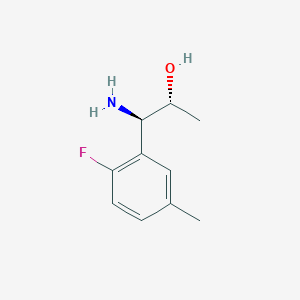
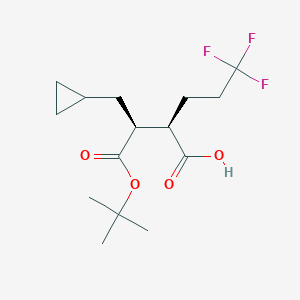
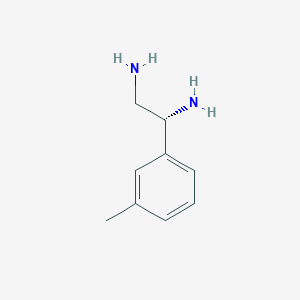
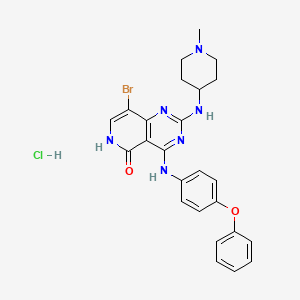
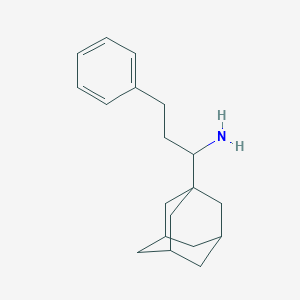
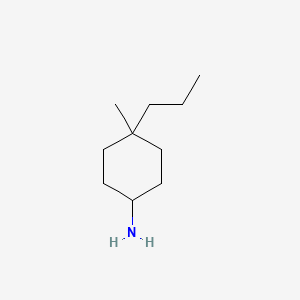
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)

